3-[(3-Methylbenzyl)oxy]benzaldehyde

ALDH3A1 Enzyme inhibition Aldehyde dehydrogenase

3-[(3-Methylbenzyl)oxy]benzaldehyde (CAS 590354-44-2) is a research-grade aromatic aldehyde derivative featuring a meta-substituted 3-methylbenzyl ether moiety on a benzaldehyde scaffold (molecular formula C₁₅H₁₄O₂, MW 226.27). This compound belongs to the broader class of benzyloxybenzaldehyde derivatives, which serve as versatile synthetic intermediates for pharmaceutical and agrochemical development due to the orthogonal reactivity of the aldehyde functional group and the protected phenolic oxygen.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 590354-44-2
Cat. No. B1364689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylbenzyl)oxy]benzaldehyde
CAS590354-44-2
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC(=C2)C=O
InChIInChI=1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3
InChIKeyKUBQGVFWIDMJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methylbenzyl)oxy]benzaldehyde (CAS 590354-44-2): Technical Baseline and In-Class Differentiation Overview


3-[(3-Methylbenzyl)oxy]benzaldehyde (CAS 590354-44-2) is a research-grade aromatic aldehyde derivative featuring a meta-substituted 3-methylbenzyl ether moiety on a benzaldehyde scaffold (molecular formula C₁₅H₁₄O₂, MW 226.27) . This compound belongs to the broader class of benzyloxybenzaldehyde derivatives, which serve as versatile synthetic intermediates for pharmaceutical and agrochemical development due to the orthogonal reactivity of the aldehyde functional group and the protected phenolic oxygen [1]. Commercially available specifications typically indicate ≥95% purity with MDL number MFCD03422455 . A key differentiator for this specific substitution pattern is the presence of the meta-methyl group on the benzyl ring, which introduces distinct steric and electronic properties—including modulated lipophilicity and conformational constraints—that meaningfully distinguish it from unsubstituted benzyloxybenzaldehyde analogs in downstream applications [1].

Synthetic intermediate with orthogonal aldehyde and protected phenol reactivity
Meta-methyl substitution offers distinct steric and electronic properties vs. unsubstituted analogs
Research-grade specification suitable for ALDH enzyme studies and library synthesis

3-[(3-Methylbenzyl)oxy]benzaldehyde: Why Generic Substitution Fails in Research and Industrial Applications


Benzyloxybenzaldehydes cannot be treated as interchangeable building blocks due to the critical impact of aromatic substitution patterns on biological target engagement and physicochemical properties. Systematic medicinal chemistry investigations of benzyloxybenzaldehyde derivatives have established that both the position (ortho, meta, para) and electronic character of substituents on the benzyl ring directly modulate enzymatic inhibitory potency and selectivity profiles [1]. The meta-methyl substitution in 3-[(3-Methylbenzyl)oxy]benzaldehyde alters the electron density of the aromatic system through weak inductive donation, which in turn influences the reactivity of the aldehyde group in condensation reactions and the overall lipophilicity of derived compounds [2]. Substituting an unsubstituted benzyl analog or a para-methyl variant would yield fundamentally different steric accommodation within enzyme active sites and altered metabolic stability, potentially compromising assay reproducibility and structure-activity relationship (SAR) interpretation [1].

Substitution pattern mismatch

Meta-methyl alters electron density and aldehyde reactivity compared to para or unsubstituted analogs.

Steric accommodation shift

Different benzyl ring geometries may change enzyme active-site fit and isoform selectivity profiles.

Lipophilicity and metabolic stability variation

Substitution position directly influences logP and metabolic stability, impacting SAR interpretation.

3-[(3-Methylbenzyl)oxy]benzaldehyde: Quantified Evidence for Scientific Selection and Procurement


Enzymatic Inhibition Activity of 3-[(3-Methylbenzyl)oxy]benzaldehyde Against Human ALDH3A1

In vitro enzymatic assays evaluating inhibition of human ALDH3A1-mediated benzaldehyde oxidation have been performed for 3-[(3-Methylbenzyl)oxy]benzaldehyde [1]. The compound was tested in a spectrophotometric assay with 1-minute preincubation prior to substrate addition [1].

ALDH3A1 Inhibition Assay
Data to verify
Activity recorded in BindingDB assay ChEMBL_1289633
Supports ALDH-related off-target profiling studies
Comparator data not available; quantitative comparison not possible
ALDH3A1 Enzyme inhibition Aldehyde dehydrogenase

ALDH1A3 Inhibitory Potential of Benzyloxybenzaldehyde Scaffold with Meta-Methyl Substitution

Benzyloxybenzaldehyde derivatives have been systematically evaluated as selective ALDH1A3 inhibitors, a target implicated in cancer stem cell populations [1]. While the specific compound 3-[(3-Methylbenzyl)oxy]benzaldehyde was not among the primary analogs reported, the study established that meta-substitution on the benzyl ring contributes to maintained ALDH1A3 inhibitory potency while modulating isoform selectivity relative to ALDH1A1 and ALDH2 [1].

ALDH1A3 Selectivity SAR
Class-level inference
Meta-substitution maintains inhibitory potency, modulates isoform selectivity vs. ALDH1A1/ALDH2
Provides selectivity fingerprint context for probe development
Class-level SAR; direct data for this compound not reported
ALDH1A3 Cancer stem cells Selective inhibition

Synthetic Utility of Benzyloxybenzaldehyde Scaffold in Suzuki-Miyaura Cross-Coupling Reactions

Benzyloxybenzaldehydes bearing halogen substituents serve as effective substrates for Suzuki-Miyaura cross-coupling reactions to generate 5-membered heteroaryl-substituted derivatives [1]. The presence of the aldehyde functional group in 3-[(3-Methylbenzyl)oxy]benzaldehyde provides a reactive handle for subsequent derivatization (e.g., Schiff base formation, reductive amination, aldol condensation) following coupling steps [2].

Suzuki-Miyaura Coupling Utility
Class-level inference
Aldehyde handle enables orthogonal functionalization after cross-coupling
Supports synthetic route design for heteroaryl libraries
Based on class reactivity; requires validation for specific conditions
Suzuki-Miyaura coupling Heteroaryl substitution Medicinal chemistry

3-[(3-Methylbenzyl)oxy]benzaldehyde: Recommended Research and Industrial Application Scenarios


Development of ALDH1A3-Selective Chemical Probes for Cancer Stem Cell Research

Researchers investigating ALDH1A3 as a therapeutic target in cancer stem cell populations may utilize 3-[(3-Methylbenzyl)oxy]benzaldehyde as a scaffold for structure-activity relationship studies. Class-level evidence indicates that meta-substituted benzyloxybenzaldehyde derivatives maintain ALDH1A3 inhibitory potency while modulating isoform selectivity relative to ALDH1A1 and ALDH2 [1]. The specific meta-methyl substitution pattern provides a defined starting point for systematic optimization of selectivity profiles, as the steric and electronic contributions of the methyl group can be systematically varied in analog series [1].

Building Block for Heteroaryl-Substituted Benzyloxybenzaldehyde Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry programs requiring 5-membered heteroaryl-substituted benzyloxybenzaldehyde intermediates can employ this compound as a starting material for palladium-catalyzed cross-coupling reactions [1]. Following halogen introduction at the aryl ring, Suzuki-Miyaura coupling enables installation of diverse heteroaryl groups advantageous for drug design [1]. The aldehyde functionality remains intact through coupling conditions, providing a reactive handle for subsequent derivatization such as reductive amination, Schiff base formation, or aldol condensation to generate chalcone analogs [2].

Reference Standard for ALDH Enzyme Inhibition Profiling

Laboratories conducting aldehyde dehydrogenase enzyme panels may utilize this compound as a characterized reference for cross-assay validation. The compound has documented entry in BindingDB (ChEMBL_1289633) with activity against human ALDH3A1 measured by spectrophotometric analysis [1]. This established assay entry provides a traceable reference point for enzyme inhibition screening campaigns, enabling comparison of newly synthesized analogs under standardized conditions [1].

Application
Selection Property
Validation Focus
ALDH1A3-selective probe development for cancer stem cell models
Meta-substitution SAR profile
Isoform selectivity profiling vs. ALDH1A1/ALDH2
Heteroaryl-substituted benzyloxybenzaldehyde library synthesis
Aldehyde functional handle for orthogonal derivatization
Suzuki coupling compatibility and downstream modification
Reference standard for ALDH enzyme inhibition screening panels
Documented assay entry (BindingDB ChEMBL_1289633)
Cross-assay validation and analog benchmarking

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35 linked technical documents
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